5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt
Overview
Description
Synthesis Analysis
While specific synthesis details of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt are not directly reported, similar compounds and substrates are synthesized through carefully controlled chemical reactions, often involving halogenation and coupling reactions. These processes require precise conditions to ensure the successful addition of functional groups to the indole core and subsequent transformation into the desired glucuronide derivatives.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single-crystal X-ray diffraction, which provides insights into the arrangement of atoms within the crystal lattice and the spatial geometry of the molecule. These analyses reveal the presence of intramolecular and intermolecular hydrogen bonds, which play a critical role in stabilizing the molecular structure and influencing its reactivity and properties.
Chemical Reactions and Properties
Compounds similar to 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt participate in various chemical reactions, including those involved in their synthesis and applications. These reactions often exploit the reactivity of the indole nucleus and the functional groups attached to it. The presence of the glucuronide moiety, for instance, is crucial for the compound's role as a substrate in enzymatic reactions, leading to a color change that is essential for its diagnostic use.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are determined by their molecular structure. The incorporation of halogen atoms and the cyclohexylammonium salt moiety influences these properties, affecting the compound's behavior in different environments and its suitability for specific applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are influenced by the specific arrangement of atoms and functional groups within the molecule. The bromo and chloro substituents on the indole ring, along with the glucuronide group, are key determinants of these properties. These features enable the compound to serve as a sensitive and specific substrate for the detection of beta-glucuronidase activity in microbiological assays.
Scientific Research Applications
Microbial Identification : X-Gluc is used in new mediums for identifying Escherichia coli and other beta-galactosidase-positive Enterobacteriaceae in urine samples and wastewater. These methods demonstrate high specificity and sensitivity for the rapid identification of these microbes (Kodaka et al., 1995); (Watkins et al., 1988).
Fungal Research : It is used to detect endogenous beta-glucuronidase activity in fungi such as Aspergillus niger. This activity is induced in specific growth media and has specific pH sensitivities (Gottschalk et al., 1996); (Gottschalk et al., 1996).
Biotechnological Applications : X-Gluc assists in studying glucuronoyl esterases, enzymes with potential in biotechnological applications for plant cell wall processing (Fraňová et al., 2016).
Medical Research : In medical research, X-Gluc is employed in methods to identify beta-glucuronidase activity in mammalian tissues like the small intestine of rats. This has implications for understanding the metabolism of phytochemicals (Andlauer et al., 2000).
Histological Studies : It is used in histochemical studies for beta-glucuronidase distribution in mammalian tissues. This helps in understanding enzyme distribution in both normal and pathological conditions (Pearson et al., 1967).
Water Quality Testing : X-Gluc is also effective in water quality testing, particularly for the simultaneous detection of coliform groups and E. coli, providing a more efficient approach to monitoring water safety (Manafi & Kneifel, 1989).
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO7.C6H13N/c15-5-1-2-7-6(3-5)8(4-16-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAVZDZYVBJWCJ-CYRSAHDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940106 | |
Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine | |
CAS RN |
18656-96-7 | |
Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.